molecular formula C28H58NO7P B12420174 C18-PAF-d4

C18-PAF-d4

Cat. No.: B12420174
M. Wt: 555.8 g/mol
InChI Key: ZXCIEWBDUAPBJF-QRYFZMODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18-PAF-d4 (Lyso-Platelet-Activating Factor C-18-d4) is a deuterated analog of Lyso-PAF C-18, a lysophospholipid involved in inflammatory and immune responses. This compound is specifically engineered with four deuterium atoms at the 9, 9′, 10, and 10′ positions of its alkyl chain, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification . Synthesized via enzymatic pathways—either through the action of PAF-acetylhydrolase (PAF-AH) on PAF C-18 or via CoA-independent transacylase activity—this compound is critical for precise quantification of its non-deuterated counterpart in biological matrices. Its high purity (>95%) and isotopic labeling ensure minimal interference in GC- or LC-MS workflows, making it indispensable in lipidomics research .

Cayman Chemical, a leader in biochemical synthesis, provides this compound under stringent quality controls, including ISO/IEC 17025:2005 and ISO Guide 34:2009 certifications. The compound is pivotal in studying lipid signaling pathways, particularly in inflammation and oncology, where accurate quantification of lipid mediators is essential .

Properties

Molecular Formula

C28H58NO7P

Molecular Weight

555.8 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2

InChI Key

ZXCIEWBDUAPBJF-QRYFZMODSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

C18-PAF-d4 is synthesized by incorporating deuterium atoms at specific positions in the C18-PAF molecule. The deuterium atoms are introduced at the 9, 9’, 10, and 10’ positions of the octadecyl chain. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

C18-PAF-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

C18-PAF-d4 has a wide range of scientific research applications, including:

Mechanism of Action

C18-PAF-d4 exerts its effects by mimicking the behavior of C18-PAF. It interacts with the platelet-activating factor receptor, triggering a cascade of intracellular signaling events. These events lead to various biological responses, including platelet aggregation, inflammation, and immune responses. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of C18-PAF-d4 and Analogues

Property This compound C16-PAF Non-Deuterated Lyso-PAF C-18
CAS Number Not explicitly stated 74389-68-7 Not provided
Molecular Formula C₂₆H₅₀D₄NO₇P C₂₆H₅₄NO₇P C₂₆H₅₄NO₇P
Molecular Weight ~527.68 (with D4) 523.68 523.68
Deuterium Atoms 4 (positions 9, 9′, 10, 10′) None None
Primary Use MS internal standard Laboratory chemical Substrate for lipid studies
Safety Profile Non-hazardous (inferred) Non-hazardous Likely similar to C16-PAF

Key Differences :

  • Deuterium Labeling: this compound’s deuterium atoms enable isotopic distinction in MS, reducing matrix effects and improving quantification accuracy compared to non-deuterated analogs .
  • Chain Length : C16-PAF (C16 alkyl chain) differs in alkyl chain length from this compound (C18 chain), impacting lipid bilayer interactions and receptor binding affinities .

Analytical Performance

Table 2: Analytical Metrics in Mass Spectrometry

Parameter This compound C16-PAF
Ionization Efficiency Enhanced due to deuterium Standard
Retention Time Shift Minimal (<0.1 min) N/A (non-deuterated)
Quantitative Accuracy ±2% error margin Not validated for MS

Discussion :
this compound’s deuterium labeling ensures co-elution with its native form while providing distinct mass spectral signatures, critical for stable isotope dilution assays. In contrast, C16-PAF lacks deuterium, limiting its utility to functional studies rather than quantitative MS .

Research Implications and Limitations

  • Advantages of this compound : Superior for lipid quantification in complex matrices (e.g., plasma, tissue homogenates) due to isotopic stability .
  • Limitations: Limited commercial availability of deuterated PAF analogs beyond this compound restricts comparative studies.
  • Future Directions : Development of deuterated analogs with varying chain lengths (e.g., C14, C20) could expand research into chain-length-dependent lipid signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.